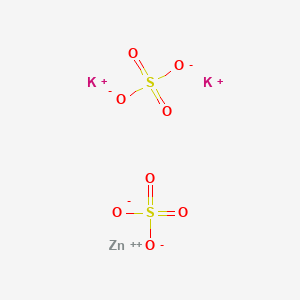
Potassium zinc sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium zinc sulfate is an inorganic compound that combines potassium, zinc, and sulfate ions. It is known for its diverse applications in various fields, including agriculture, medicine, and industry. This compound is often used as a source of zinc and potassium, essential nutrients for plant growth and human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium zinc sulfate can be synthesized through various methods. One common method involves the reaction of zinc sulfate with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where zinc sulfate reacts with potassium hydroxide to form this compound and water: [ \text{ZnSO}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{ZnO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc oxide with sulfuric acid to form zinc sulfate, which is then reacted with potassium hydroxide. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium zinc sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc in this compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can participate in substitution reactions where the sulfate ion can be replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. Reaction conditions such as temperature, pH, and concentration play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce zinc chloride and potassium sulfate.
Scientific Research Applications
Potassium zinc sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc and potassium ions.
Biology: The compound is used in studies related to zinc and potassium metabolism in plants and animals.
Medicine: this compound is used in pharmaceutical formulations to provide essential nutrients and as a component in topical treatments.
Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth, and in the manufacturing of other zinc and potassium compounds.
Mechanism of Action
The mechanism of action of potassium zinc sulfate involves its dissociation into potassium, zinc, and sulfate ions in aqueous solutions. These ions participate in various biochemical processes:
Zinc Ions: Zinc acts as a cofactor for numerous enzymes, facilitating catalytic activities and stabilizing protein structures.
Potassium Ions: Potassium is essential for maintaining cellular osmotic balance and is involved in nerve impulse transmission and muscle contraction.
Sulfate Ions: Sulfate ions are involved in the synthesis of sulfur-containing amino acids and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Zinc Sulfate: Similar to potassium zinc sulfate but lacks potassium ions. It is widely used as a zinc supplement and in various industrial applications.
Potassium Sulfate: Provides potassium and sulfate ions but lacks zinc. It is commonly used as a fertilizer.
Zinc Chloride: Contains zinc and chloride ions, used in various chemical and industrial processes.
Uniqueness
This compound is unique due to its combination of potassium, zinc, and sulfate ions, making it a versatile compound with applications in multiple fields. Its ability to provide essential nutrients in a single compound sets it apart from other similar compounds.
Properties
CAS No. |
13932-17-7 |
|---|---|
Molecular Formula |
K2O8S2Zn |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
dipotassium;zinc;disulfate |
InChI |
InChI=1S/2K.2H2O4S.Zn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |
InChI Key |
GCUPVSQZXRYEHO-UHFFFAOYSA-J |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















